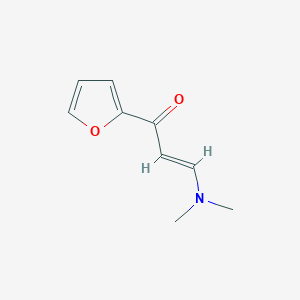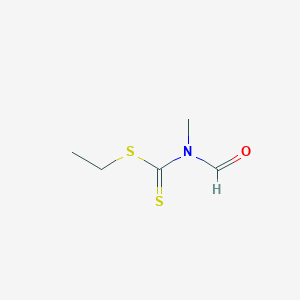
Ethyl N-methyl-N-formyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-methyl-N-formyldithiocarbamate, also known as EMDTC, is a chemical compound that has gained attention in scientific research due to its unique properties. EMDTC is a dithiocarbamate derivative that has been synthesized and studied for its potential use in various applications, including as a pesticide, herbicide, and fungicide.
Wirkmechanismus
The mechanism of action of Ethyl N-methyl-N-formyldithiocarbamate is not fully understood. However, it is believed that Ethyl N-methyl-N-formyldithiocarbamate exerts its bioactive properties through the formation of complexes with metal ions, which can result in the inhibition of metal-dependent enzymes. Ethyl N-methyl-N-formyldithiocarbamate has also been shown to exhibit antioxidant and antimicrobial properties, which may be attributed to its ability to scavenge free radicals and inhibit bacterial growth.
Biochemische Und Physiologische Effekte
Ethyl N-methyl-N-formyldithiocarbamate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and antimicrobial properties, which may be beneficial for the treatment of various diseases. Ethyl N-methyl-N-formyldithiocarbamate has also been shown to have anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases. Furthermore, Ethyl N-methyl-N-formyldithiocarbamate has been shown to have antitumor properties, which may be useful for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-methyl-N-formyldithiocarbamate has several advantages for lab experiments. It is a stable compound that can be synthesized easily and efficiently. Ethyl N-methyl-N-formyldithiocarbamate can also be purified easily using various analytical techniques. However, there are some limitations to using Ethyl N-methyl-N-formyldithiocarbamate in lab experiments. It is a toxic compound that requires proper handling and disposal. In addition, Ethyl N-methyl-N-formyldithiocarbamate can be unstable in some conditions, which may affect its bioactivity.
Zukünftige Richtungen
There are several future directions for the study of Ethyl N-methyl-N-formyldithiocarbamate. One potential direction is to investigate its potential use as a plant growth regulator. Ethyl N-methyl-N-formyldithiocarbamate has been shown to have bioactive properties that may be useful for improving crop yield and quality. Another potential direction is to investigate its potential use as a bioactive agent for the treatment of various diseases. Ethyl N-methyl-N-formyldithiocarbamate has been shown to have antioxidant, antimicrobial, anti-inflammatory, and antitumor properties, which may be useful for the treatment of various diseases. Furthermore, the development of new synthesis methods and purification techniques for Ethyl N-methyl-N-formyldithiocarbamate may lead to the discovery of new bioactive compounds.
Synthesemethoden
Ethyl N-methyl-N-formyldithiocarbamate can be synthesized through a simple and efficient method using the reaction of ethyl isocyanate and sodium dimethyldithiocarbamate. The reaction yields Ethyl N-methyl-N-formyldithiocarbamate as a yellow crystalline solid with a melting point of 70-72°C. The purity of the synthesized Ethyl N-methyl-N-formyldithiocarbamate can be determined through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Ethyl N-methyl-N-formyldithiocarbamate has been extensively studied for its potential use in various scientific research applications. It has been used as a chelating agent for the removal of heavy metals from water and soil. Ethyl N-methyl-N-formyldithiocarbamate has also been studied for its potential use as a corrosion inhibitor in metal surfaces. In addition, Ethyl N-methyl-N-formyldithiocarbamate has been investigated for its potential use as a bioactive agent due to its antioxidant and antimicrobial properties. Furthermore, Ethyl N-methyl-N-formyldithiocarbamate has been studied for its potential use as a plant growth regulator.
Eigenschaften
CAS-Nummer |
102127-59-3 |
|---|---|
Produktname |
Ethyl N-methyl-N-formyldithiocarbamate |
Molekularformel |
C5H9NOS2 |
Molekulargewicht |
163.3 g/mol |
IUPAC-Name |
ethyl N-formyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C5H9NOS2/c1-3-9-5(8)6(2)4-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
AMARMQSDRABEDM-UHFFFAOYSA-N |
SMILES |
CCSC(=S)N(C)C=O |
Kanonische SMILES |
CCSC(=S)N(C)C=O |
Synonyme |
Ethyl N-methyl-N-formyldithiocarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



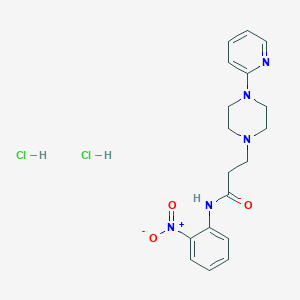
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
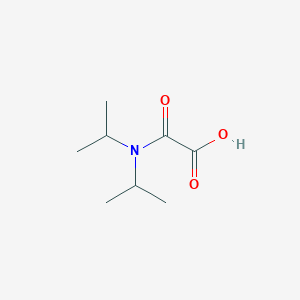
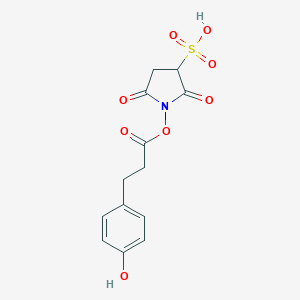
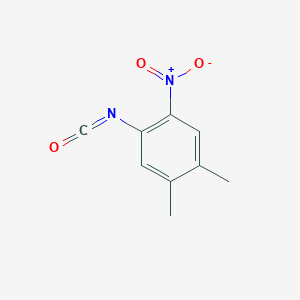
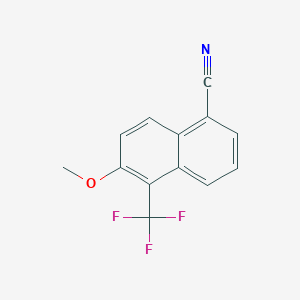
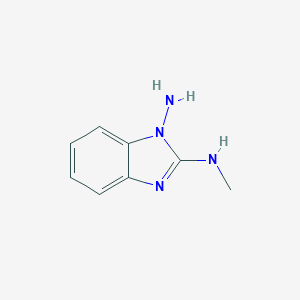
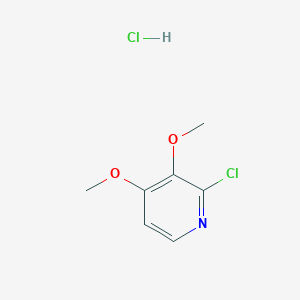
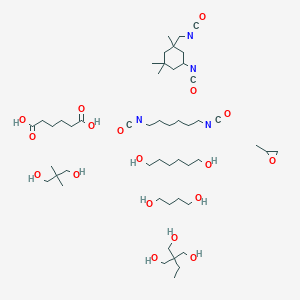
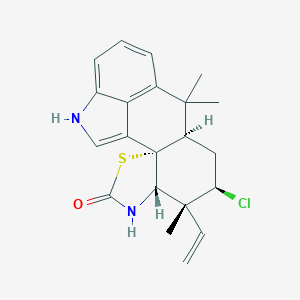
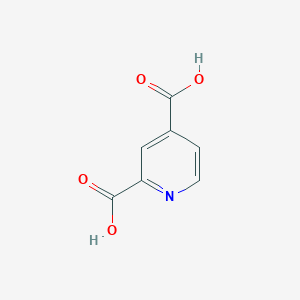

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
